1-Deoxy-1-(6-phenylazo-3,4-xylidino)-D-ribitol 1-Deoxy-1-(6-phenylazo-3,4-xylidino)-D-ribitol
Brand Name: Vulcanchem
CAS No.: 21037-26-3
VCID: VC21156828
InChI: InChI=1S/C19H25N3O4/c1-12-8-15(20-10-17(24)19(26)18(25)11-23)16(9-13(12)2)22-21-14-6-4-3-5-7-14/h3-9,17-20,23-26H,10-11H2,1-2H3/t17-,18+,19-/m0/s1
SMILES: CC1=CC(=C(C=C1C)N=NC2=CC=CC=C2)NCC(C(C(CO)O)O)O
Molecular Formula: C19H25N3O4
Molecular Weight: 359.4 g/mol

1-Deoxy-1-(6-phenylazo-3,4-xylidino)-D-ribitol

CAS No.: 21037-26-3

Cat. No.: VC21156828

Molecular Formula: C19H25N3O4

Molecular Weight: 359.4 g/mol

* For research use only. Not for human or veterinary use.

1-Deoxy-1-(6-phenylazo-3,4-xylidino)-D-ribitol - 21037-26-3

Specification

CAS No. 21037-26-3
Molecular Formula C19H25N3O4
Molecular Weight 359.4 g/mol
IUPAC Name (2R,3S,4S)-5-(4,5-dimethyl-2-phenyldiazenylanilino)pentane-1,2,3,4-tetrol
Standard InChI InChI=1S/C19H25N3O4/c1-12-8-15(20-10-17(24)19(26)18(25)11-23)16(9-13(12)2)22-21-14-6-4-3-5-7-14/h3-9,17-20,23-26H,10-11H2,1-2H3/t17-,18+,19-/m0/s1
Standard InChI Key NARUXRZZSJCXFJ-OTWHNJEPSA-N
Isomeric SMILES CC1=CC(=C(C=C1C)N=NC2=CC=CC=C2)NC[C@@H]([C@@H]([C@@H](CO)O)O)O
SMILES CC1=CC(=C(C=C1C)N=NC2=CC=CC=C2)NCC(C(C(CO)O)O)O
Canonical SMILES CC1=CC(=C(C=C1C)N=NC2=CC=CC=C2)NCC(C(C(CO)O)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator